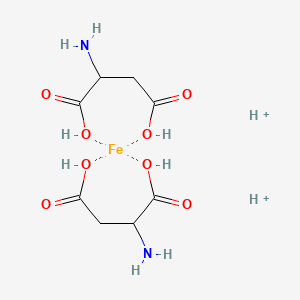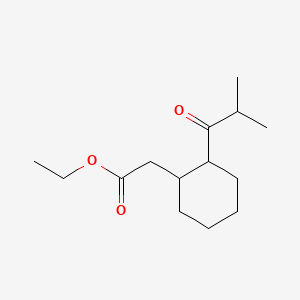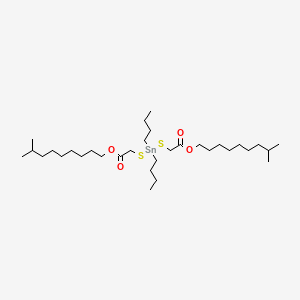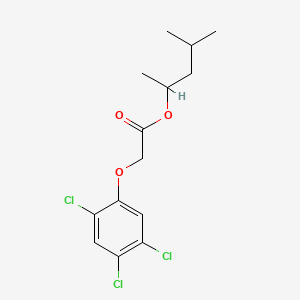
1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate is an organic compound with the molecular formula C14H17Cl3O3. It is known for its unique chemical structure, which includes a 1,3-dimethylbutyl group and a 2-(2,4,5-trichlorophenoxy)acetate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)acetic acid with 1,3-dimethylbutanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
化学反应分析
Types of Reactions
1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Halogen atoms in the phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
科学研究应用
1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
The mechanism of action of 1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
- 1,3-Dimethylbutyl acetate
- 2-(2,4,5-Trichlorophenoxy)acetic acid
- 4-Methyl-2-pentyl acetate
Uniqueness
1,3-Dimethylbutyl 2-(2,4,5-trichlorophenoxy)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications .
属性
CAS 编号 |
93941-82-3 |
|---|---|
分子式 |
C14H17Cl3O3 |
分子量 |
339.6 g/mol |
IUPAC 名称 |
4-methylpentan-2-yl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C14H17Cl3O3/c1-8(2)4-9(3)20-14(18)7-19-13-6-11(16)10(15)5-12(13)17/h5-6,8-9H,4,7H2,1-3H3 |
InChI 键 |
HIBAPSKFJRQZJG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


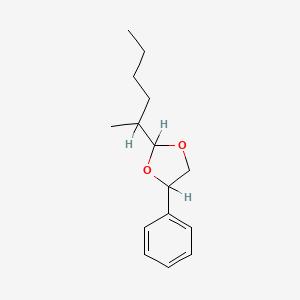
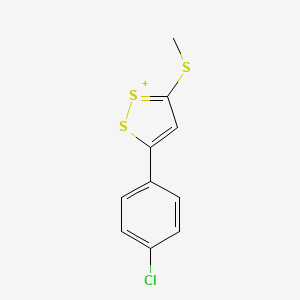

![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)
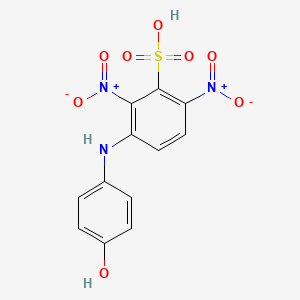
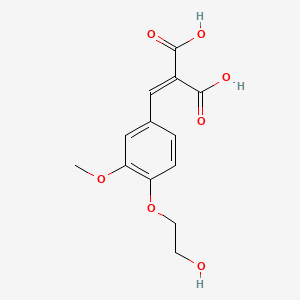
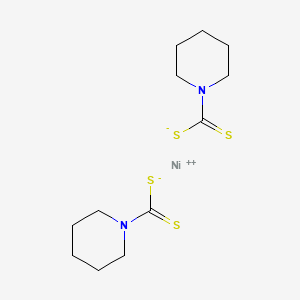


![calcium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate](/img/structure/B12668653.png)
